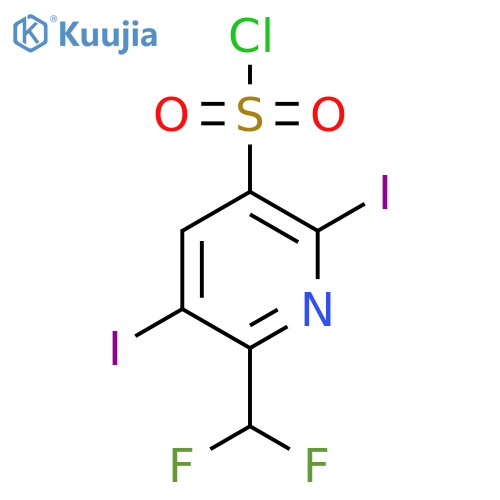

Cas no 1806806-82-5 (2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride)

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride

-

- インチ: 1S/C6H2ClF2I2NO2S/c7-15(13,14)3-1-2(10)4(5(8)9)12-6(3)11/h1,5H

- InChIKey: XHZGOGXGRRQKFE-UHFFFAOYSA-N

- SMILES: IC1=CC(=C(N=C1C(F)F)I)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 324

- XLogP3: 2.9

- トポロジー分子極性表面積: 55.4

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071488-250mg |

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride |

1806806-82-5 | 97% | 250mg |

$489.60 | 2022-03-31 | |

| Alichem | A029071488-1g |

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride |

1806806-82-5 | 97% | 1g |

$1,519.80 | 2022-03-31 | |

| Alichem | A029071488-500mg |

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride |

1806806-82-5 | 97% | 500mg |

$839.45 | 2022-03-31 |

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chlorideに関する追加情報

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride (CAS No. 1806806-82-5): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research

2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride (CAS No. 1806806-82-5) is a highly specialized compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound, characterized by its difluoromethyl and diiodopyridine functionalities, offers a rich platform for the development of novel pharmaceuticals and advanced materials.

The difluoromethyl group in 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride is particularly noteworthy for its ability to modulate the electronic properties of the molecule. Fluorine atoms are known for their strong electronegativity, which can significantly influence the reactivity and stability of organic compounds. This property makes the compound a valuable building block in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

The diiodopyridine moiety in 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride adds another layer of complexity and utility to the molecule. Iodine atoms are versatile substituents that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The presence of iodine also makes the compound an excellent precursor for palladium-catalyzed coupling reactions, which are widely used in the synthesis of complex organic molecules and pharmaceutical intermediates.

The sulfonyl chloride functional group in 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride is a highly reactive electrophile that can undergo nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity makes the compound an ideal reagent for the synthesis of sulfonamides, which are important classes of compounds with diverse applications in medicine and materials science. Sulfonamides are known for their antimicrobial properties and have been used in the development of antibiotics and antifungal agents.

In the context of medicinal chemistry, 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For example, researchers have investigated its ability to inhibit kinases, which are key targets in cancer therapy. The unique combination of fluorine and iodine substituents provides a robust scaffold for optimizing the potency and selectivity of these inhibitors.

Beyond its applications in medicinal chemistry, 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride has also found use in materials science. The compound's electronic properties make it suitable for the synthesis of functional materials with tunable optical and electronic properties. These materials have potential applications in areas such as organic electronics, photovoltaics, and sensors.

The synthesis of 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient routes for producing this compound. For instance, the use of transition-metal catalysts has enabled researchers to achieve higher selectivity and yield in key steps of the synthesis.

In conclusion, 2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride (CAS No. 1806806-82-5) is a multifaceted compound with significant potential in both chemical research and practical applications. Its unique combination of difluoromethyl, diiodopyridine, and sulfonyl chloride functionalities makes it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing various fields of science and technology.

1806806-82-5 (2-(Difluoromethyl)-3,6-diiodopyridine-5-sulfonyl chloride) Related Products

- 1785761-66-1(2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide)

- 2248357-28-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate)

- 1390238-83-1(1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole)

- 1805113-99-8(2-Chloro-3-fluoro-4-methylbenzyl chloride)

- 268222-23-7(2-cyano-N-(prop-2-yn-1-yl)acetamide)

- 1784298-67-4(3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one)

- 1339694-88-0(1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride)

- 1261812-21-8(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde)

- 2470435-27-7(3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride)

- 2171878-59-2(3-1-(hydroxymethyl)cycloheptylazetidin-3-ol)